
volasertib pharmacokinetics and tissue
distribution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Volasertib

CAS No.: 755038-65-4

Cat. No.: S548331

Get Quote

Volasertib Pharmacokinetic Parameters

Parameter Value / Characterization Context / Conditions

Terminal Half-life
(t₁/₂)

~111 - 135 hours [1] [2] Single IV infusion in adults with solid tumors;

multi-exponential decline [2].

Volume of
Distribution (Vss)

>3000 - 4000 L [1] [2] Large Vss indicates extensive tissue

distribution beyond plasma [1] [3].

Clearance (CL) Moderate [2] --

Dose
Proportionality

Dose-independent (linear) [4] Observed in AML patients for doses of 150 to
550 mg [4].

Inter-individual
Variability

Low-to-mild in clearance [4] Population PK analysis in AML; high variability
in central volume (V1) noted, but minimal

impact on AUC [4].

Impact of
Covariates

Body Surface Area (BSA),

Ethnicity [4]

BSA was a significant covariate on clearance;

Japanese patients showed a trend toward
higher exposure [4].
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Parameter Value / Characterization Context / Conditions

Drug-Drug
Interactions

No pharmacokinetic
interaction with cytarabine [4]

Co-administered in patients with Acute Myeloid
Leukemia (AML) [4].

Key Experimental Methodologies

Understanding how these parameters were determined is crucial for evaluating the data.

Clinical Trial Designs: Key phase I studies in adults with advanced solid tumors used a 3 + 3 dose-
escalation design [5] [2]. Patients received volasertib as a single intravenous infusion over 2 hours

on Day 1 of a 21-day cycle, with sequential cohorts receiving escalating doses to determine the
maximum tolerated dose (MTD) and characterize PK [5] [1] [2].

Pharmacokinetic Sampling and Analysis: In these trials, blood samples were collected at
predefined times (e.g., pre-dose, 1, 2, 2.5, 3, 4, 8, and 24 hours post-infusion) [2]. Plasma

concentrations of volasertib were measured using validated high-performance liquid
chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [2]. The resulting data

were analyzed using non-compartmental methods in programs like WinNonlin to estimate standard
PK parameters [2].

Population Pharmacokinetic Modeling: A more comprehensive analysis was performed using
nonlinear mixed-effects modeling (NONMEM) on data from 501 patients with Acute Myeloid

Leukemia (AML) [4]. This approach quantified the typical population PK parameters, identified
sources of inter-individual variability (e.g., BSA), and confirmed the lack of drug-drug interaction with

cytarabine [4].

The multi-exponential decline in plasma concentration and large volume of distribution can be visualized in

the following simplified workflow.
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Mechanism and Impact of Distribution

Volasertib's dihydropteridinone-based structure enables it to act as a potent and selective ATP-competitive

inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis [3] [6]. The large volume of distribution

is a critical feature, as it is a strong indicator of extensive tissue penetration and high, sustained drug

levels at the tumor site [3] [6]. This property is likely a key contributor to the broad antitumor activity

observed in preclinical models [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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